

## Application Notes and Protocols for NDI-101150 in In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | NDI-101150 |           |  |  |  |
| Cat. No.:            | B15613597  | Get Quote |  |  |  |

Topic: **NDI-101150** Dosing Protocols for In Vitro Cancer Cell Lines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

### Introduction

**NDI-101150** is a novel, oral, and highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a member of the MAP4K kinase family, functions as a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, **NDI-101150** enhances immune cell activation, leading to a robust anti-tumor response.[3][4][5] It is important to note that **NDI-101150**'s anti-cancer effect is primarily immune-mediated; preclinical studies have shown that it does not have direct cytotoxic effects on cancer cell lines in vitro, as these cells typically do not express the HPK1 target.[6][7]

These application notes provide protocols for evaluating the in vitro activity of **NDI-101150**, focusing on its mechanism of action in immune cells and its indirect anti-tumor effects in co-culture systems.

### **Mechanism of Action**

**NDI-101150** enhances the anti-tumor immune response by inhibiting HPK1, which in turn leads to:



- T-Cell Activation: Increased proliferation and cytokine secretion (e.g., IL-2, IFN-γ) by CD4+ and CD8+ T cells, even in immunosuppressive environments.[3][6]
- B-Cell Activation: Enhanced B-cell activation, proliferation, and antibody production.[6]
- Dendritic Cell (DC) Maturation: Increased maturation and antigen presentation capacity of dendritic cells.[5]

This broad immune cell activation translates to significant tumor growth inhibition in preclinical syngeneic models.[5][6]

**Data Presentation** 

**In Vitro Activity on Immune Cells** 

| Parameter               | Cell Type                     | Assay             | Concentrati<br>on Range | Readout                | Reference |
|-------------------------|-------------------------------|-------------------|-------------------------|------------------------|-----------|
| pSLP76<br>Inhibition    | Human T<br>Cells              | FACS              | 0.0015 - 10<br>μM       | % Inhibition           | [8]       |
| pBLNK<br>Inhibition     | Human B<br>Cells              | Western Blot      | 0.0015 - 10<br>μM       | % Inhibition           | [8]       |
| Cytokine<br>Secretion   | Human<br>CD4+/CD8+<br>T Cells | MSD               | Dose-<br>dependent      | IL-2, IFN-γ,<br>GM-CSF | [4]       |
| B-Cell<br>Activation    | Human B<br>Cells              | Flow<br>Cytometry | Dose-<br>dependent      | % CD69+<br>cells       | [6]       |
| IgG<br>Production       | Human B<br>Cells              | ELISA             | Dose-<br>dependent      | % increase<br>vs. DMSO | [6]       |
| T-Cell<br>Proliferation | Exhausted<br>Human T<br>Cells | Not Specified     | Dose-<br>dependent      | Proliferation<br>Index | [6]       |

### **Direct Effect on Cancer Cell Lines**



In vitro studies have demonstrated that **NDI-101150** has minimal to no direct effect on the viability of various cancer cell lines. This is consistent with the absence of HPK1 expression in these tumor cells.[6][7]

| Cell Line | Cancer Type               | Assay          | Observation                 | Reference |
|-----------|---------------------------|----------------|-----------------------------|-----------|
| EMT-6     | Murine Breast<br>Cancer   | Cell Viability | No significant cell killing | [7]       |
| CT-26     | Murine Colon<br>Carcinoma | Cell Viability | Minimal effect on viability | [6]       |
| B16F10    | Murine<br>Melanoma        | Cell Viability | Minimal effect on viability | [6]       |

# Experimental Protocols Protocol 1: In Vitro T-Cell Activation Assay

This protocol details the steps to assess the effect of **NDI-101150** on T-cell activation by measuring cytokine production.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ or CD8+ T-cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Anti-CD3/CD28 antibodies or beads
- NDI-101150 (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates
- ELISA or Multiplex assay kit for cytokines (e.g., IL-2, IFN-y)



#### Procedure:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Purify CD4+ or CD8+ T cells using a magnetic-activated cell sorting (MACS) or fluorescenceactivated cell sorting (FACS) based kit.
- Seed the purified T cells in a 96-well plate at a density of 1 x 10 $^5$  cells/well in 100  $\mu L$  of complete RPMI-1640 medium.
- Prepare serial dilutions of **NDI-101150** in complete medium. A suggested concentration range is 1 nM to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **NDI-101150** dose.
- Add 50 µL of the NDI-101150 dilutions or vehicle control to the respective wells.
- Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.
- Stimulate the T cells by adding anti-CD3/CD28 antibodies or beads according to the manufacturer's instructions.
- Incubate the plate for 48-72 hours at 37°C, 5% CO2.
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or multiplex assay.

## Protocol 2: Cancer Cell and Immune Cell Co-Culture Assay

This protocol is designed to evaluate the ability of **NDI-101150** to enhance immune cell-mediated killing of cancer cells in vitro.

#### Materials:

Cancer cell line of interest (e.g., EMT-6, CT-26)



- Human or murine PBMCs
- Complete culture medium for the chosen cancer cell line and immune cells
- NDI-101150 (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin)
- Optional: Reagents for labeling cancer cells for flow cytometry-based killing assays (e.g., CFSE)

#### Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density to allow for co-culture (e.g., 1 x 10<sup>4</sup> cells/well) and allow them to adhere overnight.
- Isolate PBMCs from a healthy donor.
- On the day of the experiment, remove the medium from the cancer cells.
- Add 100 μL of fresh medium containing the desired concentration of NDI-101150 or vehicle control to each well. Pre-treat the cancer cells for 1-2 hours.
- Add PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1). The total volume per well should be 200  $\mu$ L.
- Co-culture the cells for 48-72 hours at 37°C, 5% CO2.
- Assess cancer cell viability.
  - For viability reagent-based assays: Gently remove the immune cells by washing the wells with PBS. Then, add the viability reagent to the remaining adherent cancer cells and measure the signal according to the manufacturer's protocol.



- For flow cytometry-based assays: If cancer cells were pre-labeled, harvest all cells and stain for a viability dye (e.g., Propidium Iodide, 7-AAD). Analyze the percentage of dead target cells by flow cytometry.
- Calculate the percentage of specific cell lysis for each condition.

## **Visualizations**



Click to download full resolution via product page

Caption: NDI-101150 inhibits HPK1, enhancing T-cell activation.





Click to download full resolution via product page

Caption: Workflow for assessing immune-mediated cancer cell killing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. onclive.com [onclive.com]







- 2. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nimbustx.com [nimbustx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NDI-101150 in In Vitro Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#ndi-101150-dosing-protocols-for-in-vitro-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com